N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-17-12-14-18(15-13-17)31(28,29)16-6-11-23(27)25-20-8-3-2-7-19(20)24-26-21-9-4-5-10-22(21)30-24/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIXFMYVGGPYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group through a nucleophilic substitution reaction.
Tosylation: The final step involves the tosylation of the butanamide chain. This is typically done by reacting the butanamide with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
Continuous Stirred-Tank Reactors (CSTR): For the initial formation of the benzothiazole derivative.
Batch Reactors: For the coupling and tosylation steps, ensuring precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and anti-cancer properties.
Material Science: Used in the development of novel materials with specific electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.
Pathways Involved: The compound inhibits the COX pathway, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Structural Analogues with Tosyl Groups
Compounds 7–9 (from ) share the p-toluenesulfonyl (tosyl) group with the target compound. These 1,2,4-triazole-3(4H)-thiones exhibit tautomerism between thiol and thione forms, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . In contrast, N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide lacks tautomeric behavior due to its rigid benzothiazole core and stable amide bond. The tosyl group in both cases enhances electrophilicity, but the target compound’s butanamide chain may offer superior pharmacokinetic properties (e.g., membrane permeability) compared to triazole derivatives .
Table 1: Comparison of Tosyl-Containing Compounds
Benzothiazole Derivatives
Benzothiazole derivatives, such as 2-(4-fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine (), highlight the role of aromatic heterocycles in bioactivity. While the target compound uses a benzothiazole linked to a tosylbutanamide, thiadiazole derivatives prioritize 1,3,4-thiadiazole cores for insecticidal and fungicidal activities . The benzothiazole’s electron-rich structure in the target compound may enhance π-π stacking interactions with biological targets, unlike the thiadiazole’s sulfur-nitrogen framework, which favors redox activity .
Sulfonyl-Containing Pharmacophores
Compounds 4–6 (hydrazinecarbothioamides) and 10–15 (S-alkylated triazoles) from incorporate sulfonyl groups critical for hydrogen bonding and enzyme inhibition. Their IR spectra show strong νC=O at 1663–1682 cm⁻¹ and νNH at 3150–3319 cm⁻¹, absent in the target compound due to its amide group. However, the sulfonyl group in both classes enhances solubility and target affinity, suggesting shared optimization strategies for drug design .
Table 2: Functional Group Contributions
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.47 g/mol
The compound consists of a benzothiazole moiety, a phenyl group, and a tosylated butanamide chain, which contribute to its distinct chemical reactivity and biological properties.
Target Enzymes
The primary targets of this compound are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the arachidonic acid pathway, leading to the production of prostaglandins, which are mediators of inflammation.
Mode of Action
The compound inhibits the activity of COX enzymes, thereby reducing the conversion of arachidonic acid into prostaglandins. This results in decreased levels of inflammatory mediators in the body, contributing to its anti-inflammatory effects.
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it effectively reduces inflammation markers in cell cultures treated with pro-inflammatory stimuli.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-1 and COX-2 activity | |
| Cytotoxicity | Induced apoptosis in cancer cell lines | |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- In Vitro Studies : A study demonstrated that this compound inhibited COX enzyme activity in a dose-dependent manner. The compound was effective at concentrations as low as 10 µM, significantly reducing prostaglandin E2 levels in treated cells.
- Cytotoxicity Against Cancer Cells : Another study assessed the cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis through mitochondrial pathway activation, showcasing its potential as an anticancer agent.
- Antimicrobial Properties : this compound also exhibited antimicrobial activity against several strains of Gram-positive bacteria, suggesting possible applications in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide, and how can reaction yields be improved?
- Methodology : Synthesis typically involves multi-step protocols, including thiazole ring formation followed by acylation with tosylbutanamide. Key steps include:
- Coupling reactions : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF) to minimize side reactions .
- Protective groups : Tosyl (p-toluenesulfonyl) groups are introduced to stabilize intermediates and enhance solubility .
- Yield optimization : Adjusting temperature (e.g., reflux vs. room temperature) and solvent polarity (e.g., dichloromethane vs. DMSO) to improve regioselectivity .
- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodology :
- NMR spectroscopy : Assign signals for the benzo[d]thiazole aromatic protons (δ 7.2–8.5 ppm) and tosyl methyl groups (δ 2.4 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z ~465) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical uncertainties, particularly for the tosylbutanamide chain conformation .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via microdilution .
- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values. Compare with positive controls like doxorubicin .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, focusing on ATP-binding pockets due to the thiazole scaffold’s affinity .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Methodology :
- Batch variability : Ensure compound purity (>98%) via HPLC and characterize stability under assay conditions (e.g., pH, light exposure) .
- Cell line heterogeneity : Validate results across multiple cell lines and primary cultures to rule out lineage-specific effects .
- Mechanistic redundancy : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., EGFR vs. VEGFR pathways) .
Q. What computational strategies predict the binding mode of this compound with biological targets?
- Methodology :
- Molecular docking : Employ AutoDock Vina or Schrödinger to model interactions with proteins (e.g., tubulin, topoisomerase II). Prioritize hydrogen bonds with the tosyl group and π-π stacking with the benzo[d]thiazole .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and ligand-induced conformational changes .
- QSAR modeling : Corrogate substituent effects (e.g., tosyl vs. sulfonamide) on activity using descriptors like logP and polar surface area .
Q. What strategies optimize the pharmacokinetic profile of this compound?
- Methodology :
- Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ester hydrolysis). Introduce fluorine or methyl groups to block metabolism .
- BBB permeability : Predict using PAMPA-BBB assays; modify logD (target ~2–3) via substituent engineering .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC50 values for anticancer activity?
- Root causes :
- Assay conditions : Variability in serum concentration (e.g., 5% vs. 10% FBS) alters compound bioavailability .
- Compound aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates, which may falsely enhance activity .
- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific kinase inhibition .
Q. Why do some studies report weak antimicrobial activity despite structural similarity to active analogs?
- Analysis :
- Membrane permeability : Measure outer membrane permeabilization via NPN uptake assays in Gram-negative bacteria .
- Efflux pumps : Test against P. aeruginosa ΔmexB strain to assess MexAB-OprM-mediated resistance .
- Biofilm disruption : Use crystal violet assays to evaluate biofilm inhibition, a factor often overlooked in MIC studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
